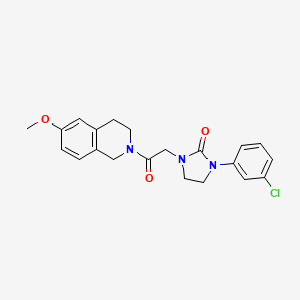

1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

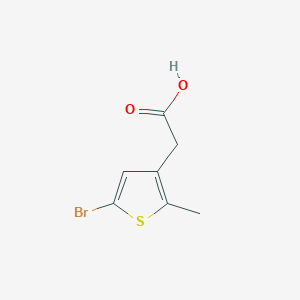

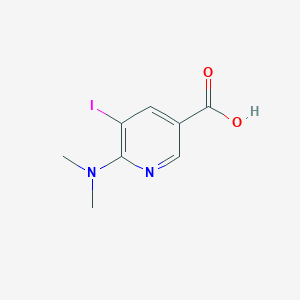

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also has a methoxy group attached to a benzene ring (making it a methoxybenzene), and a sulfonamide group .Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-Methoxybenzenesulfonyl hydrazide, a related compound, has a melting point of 111-114 °C .Wissenschaftliche Forschungsanwendungen

Cytotoxic Agents in Cancer Therapy

Compounds similar to 1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide have been evaluated for their cytotoxicity against various human tumor cell lines. For example, novel N-arylpyrazole derivatives bearing the sulfonamide moiety demonstrated promising cytotoxicity against cancer cell lines such as MCF-7, Hela, and A549, with some derivatives showing better efficacy than known drugs like celecoxib and cisplatin (Duan et al., 2016). This highlights the potential of sulfonamide derivatives in cancer therapy.

Antimicrobial Activities

Sulfonamide compounds, including those related to 1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, have shown effectiveness against various pathogenic strains of gram-positive and gram-negative bacteria. They have been utilized in treating infectious diseases like malaria, urinary and respiratory tract infections (Ahmad & Farrukh, 2012). This demonstrates the broad-spectrum antimicrobial potential of sulfonamide derivatives.

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been investigated for their ability to inhibit enzymes like carbonic anhydrases and acetylcholinesterase, which are relevant in conditions such as glaucoma, epilepsy, and Alzheimer's disease. For instance, pyrazoline benzensulfonamides were synthesized and found to inhibit human carbonic anhydrase isoenzymes effectively, with low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells (Ozgun et al., 2019). These findings suggest the therapeutic versatility of sulfonamide-based compounds in enzyme-targeted treatments.

Potential as Radiosensitizing Agents

Some sulfonamide derivatives have been evaluated for their ability to enhance the cell-killing effect of γ-radiation, suggesting a potential role as radiosensitizing agents in cancer therapy. Compounds with various biologically active moieties, such as pyrazol, thiophene, pyridine, and pyrimidines, were synthesized and showed higher activity than doxorubicin, highlighting the potential for sulfonamide derivatives in improving cancer radiotherapy outcomes (Ghorab et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c1-14-19(29(25,26)21(3)16-8-6-5-7-9-16)15(2)22(20-14)28(23,24)18-12-10-17(27-4)11-13-18/h5-13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVMKMHAZZKIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2798639.png)

![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2798640.png)

![1-(4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2798647.png)

![2-[3-[(4-chlorophenyl)-oxomethyl]-6-methoxy-4-oxo-1-quinolinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2798648.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)